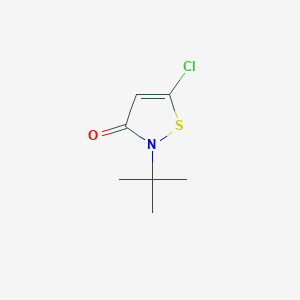
4-Fluoro-2-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-formylbenzoic acid is a chemical compound with the CAS Number: 1186047-15-3 . It exists in equilibrium with its cyclised form - 5-fluoro-3-hydroxy-2-benzofuran-1(3H)-one . The molecular weight of this compound is 168.12 .
Molecular Structure Analysis
The IUPAC name for 4-Fluoro-2-formylbenzoic acid is the same as its common name . The InChI code for this compound is1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) . Physical And Chemical Properties Analysis
4-Fluoro-2-formylbenzoic acid is a solid at room temperature . It has a density of 1.4±0.0 g/cm^3 . The boiling point of this compound is 320.4±0.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.0 cm^3 .Aplicaciones Científicas De Investigación
Antifungal Properties
4-Fluoro-2-formylphenylboronic acid, a derivative of 4-Fluoro-2-formylbenzoic acid, has exhibited significant antifungal properties. It has been particularly potent against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The compound's efficacy was assessed through agar diffusion tests and the determination of minimum inhibitory concentrations. The study underlined the critical role of the tautomeric equilibrium leading to the formation of 3-hydroxybenzoxaboroles and the positioning of the fluorine substituent in its antifungal activity, indicating its potential use in developing antifungal agents (Borys et al., 2019).
Insecticidal Applications
Derivatives of 4-Fluoro-2-formylbenzoic acid have been synthesized and evaluated for their insecticidal properties. The study reported the synthesis of several 1,3,4-oxadiazoles, starting from 4-Fluoro-3-phenoxybenzaldehyde, which exhibited low insecticidal activity against certain crop pests. This research indicates the potential for developing insecticides based on the chemical framework of 4-Fluoro-2-formylbenzoic acid (Mohan et al., 2004).
Fluoro-Bridged Clusters in MOFs
4-Fluoro-2-formylbenzoic acid derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), specifically involving rare-earth (RE) clusters. The study highlighted the use of 2-fluorobenzoic acid as a modulator to prepare RE clusters in MOFs. This novel approach revealed the potential presence of fluoro bridging groups in RE MOFs, a significant departure from known structures containing hydroxide bridging groups. The findings have broad implications for the structural understanding and application of MOFs in various fields (Vizuet et al., 2021).
Safety And Hazards
4-Fluoro-2-formylbenzoic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation . It is recommended to avoid breathing dust, mist, gas or vapours . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
4-fluoro-2-formylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAXTKTDRQPOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-formylbenzoic acid | |
CAS RN |
1186047-15-3 |
Source


|
| Record name | 4-fluoro-2-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)


![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)



![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)



